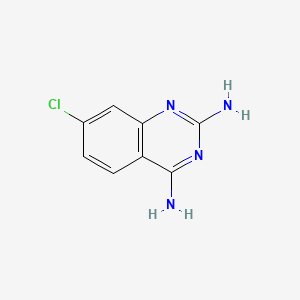

2,4-Quinazolinediamine, 7-chloro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Quinazolinediamine, 7-chloro- is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Quinazolinediamine, 7-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Quinazolinediamine, 7-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Research has demonstrated that 2,4-quinazolinediamine derivatives exhibit significant anticancer properties. A study highlighted the efficacy of quinazoline derivatives as inhibitors of various tyrosine kinases involved in cancer progression:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2,4-Quinazolinediamine, 7-chloro- | EGFR TK | <50 |

| Other derivatives | VEGFR-2 | <30 |

These compounds have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), indicating their potential as therapeutic agents against malignancies .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Studies focused on the synthesis of quinazoline derivatives that target Plasmodium falciparum, the causative agent of malaria:

- Mechanism : These compounds may interfere with metabolic pathways critical for the survival of the malaria parasite.

- Efficacy : Certain derivatives have shown promising results in inhibiting parasite growth in vitro, suggesting potential for further development into antimalarial drugs .

Biological Mechanisms

The mechanisms through which 2,4-quinazolinediamine, 7-chloro- exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular signaling pathways.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) in sensitive cell lines .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2,4-quinazolinediamine derivatives:

- Study on Anticancer Activity :

- Antimalarial Research :

- Inhibition of Kinase Activity :

化学反応の分析

Key Pathways:

-

From 3,4-Dimethoxyaniline :

-

Nitration : Veratrole (1,2-dimethoxybenzene) undergoes nitration with concentrated HNO₃ at –10–30°C to yield 3,4-dimethoxynitrobenzene .

-

Reduction : Catalytic hydrogenation (Raney nickel, 30–100°C) converts the nitro group to an amine, forming 3,4-dimethoxyaniline .

-

Cyclization : Reaction with cyanamide and triphosgene forms 3,4-dimethoxyphenylcyanourea, which cyclizes with POCl₃/PCl₅ to produce the 7-chloro derivative .

-

Alternative Route:

-

From 4-Nitroanthranilic Acid :

Urea-mediated cyclization at 180°C generates 7-nitroquinazoline-2,4-diol, followed by chlorination with POCl₃ to yield 2,4-dichloro-7-nitroquinazoline . Subsequent amination introduces the 2,4-diamine groups.

Substitution Reactions

The 7-chloro group is highly reactive toward nucleophilic aromatic substitution (NAS), enabling selective derivatization.

Amine Substitutions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Morpholine, DMF, K₂CO₃, 120°C | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | |

| Alkylamines, THF, 0°C–rt | 2-Chloro-N-alkyl-7-nitroquinazolin-4-amines | 85–90% |

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF, THF) enhance NAS by stabilizing transition states .

-

Electron-withdrawing groups (e.g., nitro at C7) activate the chloro group for substitution .

Ring Formation:

-

Cyclization with Chloroformamidine :

2-Cyano-4-substituted-3-alkylbenzeneamines react with chloroformamidine HCl (150–250°C) in dimethyl sulfone to form 5-alkyl-6-substituted-2,4-quinazolinediamines .

Hydrolysis:

-

Acidic hydrolysis (HCl, 10–100°C) of intermediates like 2,4-dichloro-7-nitroquinazoline yields 7-chloro-2,4-quinazolinediamine derivatives .

Biological Activity and Functionalization

Modifications at the 7-position significantly impact bioactivity:

Antiproliferative Derivatives:

| Compound | Substituent | IC₅₀ (μM) | Activity |

|---|---|---|---|

| 11d | 4-(Piperidin-1-yl) | 0.12–0.35 | Anti-angiogenesis (CAM assay) |

| 53–56 | 4-Amino piperidine | 0.18–0.22 | Antimalarial (Plasmodium) |

Structure-Activity Relationship (SAR) :

-

Bulky substituents at C2/C4 enhance kinase inhibition (VEGFR-2, EGFR) .

-

The 7-chloro group improves membrane permeability and target binding .

Critical Parameters:

-

Temperature : Lower temps (0–10°C) favor selective mono-substitution at C4 .

-

Solvent : Dimethyl sulfone (b.p. 238°C) enables high-temperature cyclization without decomposition .

-

Catalyst : Triethylamine (TEA) accelerates chloro-displacement by deprotonating amines .

Stability and Degradation

特性

CAS番号 |

27018-19-5 |

|---|---|

分子式 |

C8H7ClN4 |

分子量 |

194.62 g/mol |

IUPAC名 |

7-chloroquinazoline-2,4-diamine |

InChI |

InChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) |

InChIキー |

QKOTXKPWZCAXLB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)N |

正規SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)N |

Key on ui other cas no. |

27018-19-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。